2-Aminomethyl-8-methoxytetralin
Description
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(8-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H17NO/c1-14-12-4-2-3-10-6-5-9(8-13)7-11(10)12/h2-4,9H,5-8,13H2,1H3 |
InChI Key |
FAYBUPJAEDWEEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1CC(CC2)CN |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 2-(Aminomethyl)-8-methoxy-1,2,3,4-tetrahydronaphthalene
- CAS No.: 127199-45-5
- Molecular Formula : C₁₁H₂₀N₂O₂
- Molecular Weight : 212.29 g/mol
- Purity : ≥97%
Structural Features: This compound features a bicyclic tetralin (1,2,3,4-tetrahydronaphthalene) scaffold with a methoxy (-OCH₃) substituent at position 8 and an aminomethyl (-CH₂NH₂) group at position 2.
Comparison with Structurally Related Compounds
(S)-(-)-8-Methoxy-2-aminotetralin
Key Data :
Structural and Functional Insights :
Methoxytryptamine Derivatives
Examples :
- 5-Methoxytryptamine (CAS: Not specified in evidence)
- 7-Methoxytryptamine (CAS: Not specified in evidence)
Comparative Analysis :
| Parameter | This compound | Methoxytryptamines |
|---|---|---|
| Core Structure | Partially saturated tetralin | Aromatic indole ring |
| Substituent Position | Methoxy at position 8 | Methoxy at positions 5 or 7 (indole) |
| Functional Groups | Aminomethyl (-CH₂NH₂) | Aminoethyl (-CH₂CH₂NH₂) |
Pharmacological Implications :
- Ring Saturation : The tetralin scaffold may confer improved metabolic stability compared to the fully aromatic indole system in tryptamines, which are prone to oxidative metabolism .
- Substituent Effects: Methoxy positioning (5/7 in tryptamines vs. 8 in tetralin derivatives) influences electronic distribution and receptor affinity. For example, 5-methoxytryptamine is a known serotonin receptor agonist, whereas tetralin derivatives may target distinct pathways .
Other Aminoethyl Derivatives
Examples from Evidence :
- 2-(Diisopropylamino)ethanethiol (CAS: 4261–68–1)
- N,N-Diethylmonoethanolamine (CAS: 5842–07–9)
Contrasting Features :
- These compounds lack the bicyclic tetralin or indole systems, instead featuring linear or branched alkyl chains with amino/thiol groups.
- Their applications diverge significantly (e.g., chemical synthesis intermediates vs.
Research Findings and Implications
- Receptor Specificity : Unlike methoxytryptamines, which primarily interact with serotonin receptors, tetralin derivatives may exhibit affinity for dopamine or adrenergic receptors due to conformational differences .
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